1,3,5-Tris(mercaptomethyl)benzene
CAS No.:
Cat. No.: VC16016581
Molecular Formula: C9H12S3
Molecular Weight: 216.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12S3 |
|---|---|
| Molecular Weight | 216.4 g/mol |
| IUPAC Name | [3,5-bis(sulfanylmethyl)phenyl]methanethiol |
| Standard InChI | InChI=1S/C9H12S3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,10-12H,4-6H2 |
| Standard InChI Key | STWRQBYJSPXXQE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1CS)CS)CS |
Introduction
Chemical Identity and Structural Features
1,3,5-Tris(mercaptomethyl)benzene belongs to the family of tripodal thiol ligands, with a molecular formula of C₉H₁₂S₃ and a molecular weight of 216.36 g/mol. The compound’s IUPAC name derives from its benzene core substituted with three mercaptomethyl groups at the 1, 3, and 5 positions. Key structural identifiers include:
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SMILES: C1=C(C=C(C=C1C[SH])C[SH])C[SH]
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InChIKey: UHOVQNZJYSORGY-UHFFFAOYSA-N
The three thiol groups enable diverse reactivity, including metal coordination, disulfide bond formation, and nucleophilic substitution. The spatial arrangement of the mercaptomethyl groups creates a trigonal planar geometry, ideal for stabilizing metal centers or forming three-dimensional networks .
Synthesis and Characterization
Synthesis from 1,3,5-Tris(bromomethyl)benzene
The most common synthesis route involves nucleophilic substitution of 1,3,5-tris(bromomethyl)benzene (4) with thiourea, followed by hydrolysis (Scheme 1) :
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Reaction with Thiourea:
Thiourea acts as a sulfur donor, replacing bromine atoms with thiouronium groups.
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Alkaline Hydrolysis:
Subsequent treatment with HCl protonates the thiolate intermediates, yielding the final product.
This method, while reliable, requires careful control of reaction conditions to avoid oxidation of thiol groups. Alternative approaches employ potassium O-ethyl dithiocarbonate to generate xanthate intermediates, though yields remain moderate (~74%) .
Characterization Techniques
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¹H/¹³C NMR: Peaks at δ 3.54 (s, 6H, CH₂) and δ 1.25 (t, 12H, SH) confirm the presence of mercaptomethyl groups .
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IR Spectroscopy: Strong S-H stretches near 2550 cm⁻¹ and C-S vibrations at 675 cm⁻¹ .
Physical and Chemical Properties
| Property | Description |
|---|---|
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO); insoluble in water |
| Stability | Air-sensitive (oxidizes to disulfides); requires inert atmosphere storage |
| Reactivity | Participates in Michael additions, metal coordination, and radical reactions |
Applications in Coordination Chemistry
Tripodal Ligand Design
1,3,5-Tris(mercaptomethyl)benzene acts as a tridentate ligand, forming complexes with transition metals such as Cu(I/II), Ag(I), and Au(I). These complexes exhibit luminescent properties and catalytic activity in cross-coupling reactions . For example:
The resulting silver complex demonstrates antimicrobial activity, though mechanistic studies remain ongoing .
Supramolecular Assemblies
The compound’s symmetry facilitates the construction of metal-organic frameworks (MOFs) and coordination polymers. A 2011 study reported a Cu(II)-based MOF with a surface area of 1,200 m²/g, highlighting potential for gas storage .
Applications in Peptide Cyclization
Peptide Macrocyclization
In biochemical research, 1,3,5-tris(mercaptomethyl)benzene enables site-specific peptide cyclization via thiol-disulfide exchange (Scheme 2) :
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Cysteine Modification: Peptides containing cysteine residues react with tris(bromomethyl)benzene to form thioether linkages.
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Cyclization: Subsequent displacement with 1,3,5-tris(mercaptomethyl)benzene yields macrocyclic peptides with enhanced stability and bioavailability.
This method has been applied to synthesize inhibitors of serine proteases, achieving nanomolar affinity in kallikrein inhibition assays .
Recent Research Advances
Peptide-Based Therapeutics
A 2015 study demonstrated the compound’s utility in synthesizing cyclic peptide inhibitors of proteases, with potential applications in treating cardiovascular diseases .
Polymer Chemistry
Functionalization of 1,3,5-tris(mercaptomethyl)benzene with acrylate monomers yielded redox-responsive hydrogels, enabling controlled drug release in simulated physiological conditions .
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